REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]([C:23](=O)[CH3:24])=[C:6]([CH3:22])[N:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH2:17][CH3:18])=[CH:12][C:11]=2[O:19][CH2:20][CH3:21])[C:8]=1[CH3:9])(=O)[CH3:2].[NH2:26][NH2:27]>>[CH2:20]([O:19][C:11]1[CH:12]=[C:13]([O:16][CH2:17][CH3:18])[CH:14]=[CH:15][C:10]=1[N:7]1[C:8]([CH3:9])=[C:4]2[C:5]([C:23]([CH3:24])=[N:26][N:27]=[C:1]2[CH3:2])=[C:6]1[CH3:22])[CH3:21]
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Name
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1-[4-acetyl-1-(2,4-diethoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
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Quantity
|
4 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=C(N(C1C)C1=C(C=C(C=C1)OCC)OCC)C)C(C)=O
|
Name
|
|
Quantity
|
5 μL
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC(=C1)OCC)N1C(=C2C(=NN=C(C2=C1C)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |